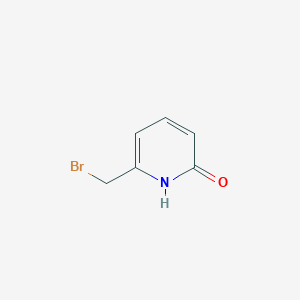
2(1H)-Pyridinone, 6-(bromomethyl)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organometallic Complexes and Catalysis
- Chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized, where derivatives of 2(1H)-Pyridinone, 6-(bromomethyl)- are used. These complexes exhibit activity in the polymerization of ethylene, demonstrating the potential of such compounds in catalysis and polymer science (Hurtado et al., 2009).
Photophysics and Proton Transfer
- A study of 2-(1H-pyrazol-5-yl)pyridines, closely related to 2(1H)-Pyridinone, 6-(bromomethyl)-, showed that these molecules can undergo three types of photoinduced proton transfers. This highlights their potential in developing photophysical probes and studying proton transfer mechanisms (Vetokhina et al., 2012).
Synthetic Chemistry
- The reaction of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones with nucleophiles has been explored, forming a basis for synthesizing a wide range of heterocyclic compounds. This shows the utility of 2(1H)-Pyridinone, 6-(bromomethyl)- derivatives in the synthesis of complex organic molecules (Kalme et al., 2004).
Ligand Chemistry
- Nickel(II) complexes bearing pyrazolylpyridines have been synthesized, where derivatives of 2(1H)-Pyridinone, 6-(bromomethyl)- acted as ligands. These complexes were studied for their ethylene oligomerization reactions, again illustrating the role of such derivatives in catalysis (Nyamato et al., 2016).
Propiedades
IUPAC Name |
6-(bromomethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-5-2-1-3-6(9)8-5/h1-3H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNZRWSDASMRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



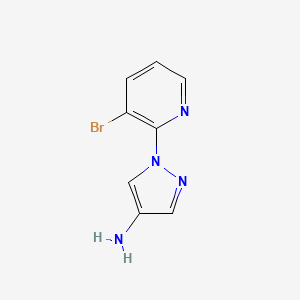
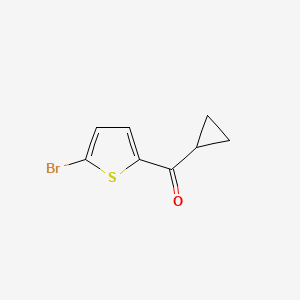

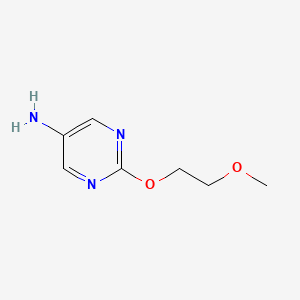
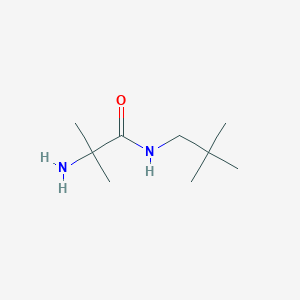
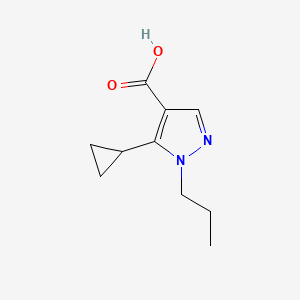
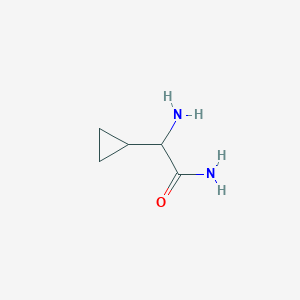
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid](/img/structure/B1526527.png)
![2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B1526528.png)

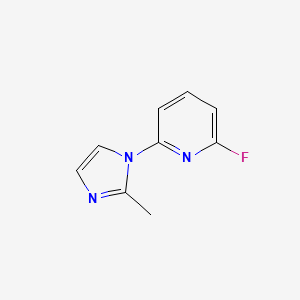
![2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1526533.png)
